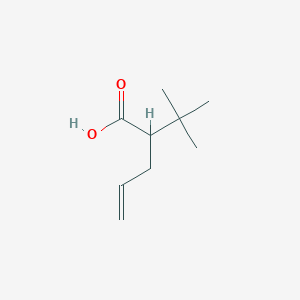

2-Tert-butylpent-4-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5-6-7(8(10)11)9(2,3)4/h5,7H,1,6H2,2-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDQHACGSZQURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Alpha Branched Carboxylic Acids in Organic Synthesis

Alpha-branched carboxylic acids are crucial building blocks in organic synthesis, frequently appearing as structural motifs in a variety of biologically active compounds and pharmaceuticals. mpg.de Their synthesis and utilization are of great interest to chemists developing new therapeutic agents and other functional molecules. The presence of a substituent at the alpha-position (the carbon atom adjacent to the carboxyl group) can significantly influence the molecule's physical and chemical properties.

These compounds are valuable synthetic intermediates, and the development of methods for their enantiomerically pure synthesis is a key area of research. mpg.de The ability to control the stereochemistry at the alpha-carbon is often critical for the biological activity of the final product.

Synthetic Methodologies for 2 Tert Butylpent 4 Enoic Acid and Its Advanced Precursors

Direct Synthesis Approaches

Direct synthesis focuses on constructing the molecular backbone without controlling the stereochemistry at the alpha-carbon. These methods are fundamental and provide the basis for more complex stereoselective syntheses.

The formation of the carboxylic acid group is a key step in the synthesis of 2-tert-butylpent-4-enoic acid. Several classical and modern organic chemistry reactions can be employed for this purpose.

Oxidation of Primary Alcohols or Aldehydes : A common strategy for synthesizing carboxylic acids is the oxidation of corresponding primary alcohols or aldehydes. lardbucket.org For instance, the precursor 2-tert-butylpent-4-en-1-ol (B14267305) could be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) to yield the target carboxylic acid. libretexts.org Similarly, the oxidation of 2-tert-butylpent-4-enal would also produce the desired acid. lardbucket.org

Carboxylation of Grignard Reagents : This method involves the reaction of an organometallic compound, specifically a Grignard reagent, with carbon dioxide. libretexts.orglibretexts.org To synthesize this compound, a suitable starting material would be a halide such as 3-chloro-4,4-dimethyl-1-pentene. This halide would first be converted to its Grignard reagent by reacting with magnesium metal. Subsequent reaction of this organometallic intermediate with solid carbon dioxide (dry ice), followed by an acidic workup, would furnish the final carboxylic acid product. libretexts.org

Hydrolysis of Nitriles : Another two-step method begins with an appropriate alkyl halide. libretexts.org A primary or secondary alkyl halide can undergo an Sₙ2 reaction with a cyanide anion (e.g., from NaCN) to form a nitrile. This nitrile can then be hydrolyzed under acidic or basic conditions to produce the carboxylic acid. libretexts.orglibretexts.org This route is effective for systems where Sₙ2 reactions are favorable.

The introduction of the pent-4-enoyl moiety, specifically the terminal alkene, is crucial for the structure. This is typically achieved through alkylation reactions.

Enolate Alkylation : A prominent method involves the alkylation of an enolate. Starting with a derivative of tert-butylacetic acid, such as its ester, a strong base like lithium diisopropylamide (LDA) can be used to form the corresponding enolate. This nucleophilic enolate can then be reacted with an allyl halide, such as allyl bromide, to install the pent-4-enyl group at the alpha-position, leading to the skeleton of this compound.

Achieving stereoselectivity in the synthesis of this compound, thereby creating a specific enantiomer, requires more advanced strategies that control the three-dimensional arrangement of atoms.

Phase-Transfer Catalysis : Asymmetric phase-transfer catalysis (PTC) represents an effective method for the enantioselective synthesis of molecules with chiral quaternary carbon centers. frontiersin.org In a relevant model, the α-alkylation of a malonate ester, such as 2,2-diphenylethyl tert-butyl malonate, can be performed using a chiral phase-transfer catalyst. frontiersin.org This approach can generate chiral α,α-dialkylmalonates with high enantioselectivity. Subsequent selective hydrolysis and decarboxylation could yield the desired chiral carboxylic acid. frontiersin.org

Asymmetric Synthesis of Chiral Analogs of this compound

The synthesis of enantiomerically pure or enriched analogs of this compound is of significant interest, particularly for studying their biological activities where stereochemistry is critical. nih.gov Asymmetric synthesis provides the tools to construct these specific stereoisomers.

One of the most reliable strategies for asymmetric synthesis involves the use of a chiral auxiliary. du.ac.in This method involves temporarily attaching an enantiomerically pure molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent reaction to occur with high diastereoselectivity, after which it is removed to reveal the enantiomerically enriched product. du.ac.in

The Evans' oxazolidinone auxiliaries, developed by David A. Evans, are powerful tools for asymmetric alkylation reactions. santiago-lab.com These auxiliaries are typically derived from readily available chiral amino acids, such as valine and phenylalanine. santiago-lab.comnih.govorgsyn.org The synthesis of a chiral analog of this compound using this methodology follows a well-defined sequence.

The general procedure is as follows:

Acylation : The chiral oxazolidinone is first acylated. It is deprotonated with a strong base like n-butyllithium and then reacted with an acid chloride, such as pivaloyl chloride (2,2-dimethylpropanoyl chloride), to form the N-acyl oxazolidinone (a chiral imide). santiago-lab.com

Enolate Formation : The chiral imide is treated with a base, such as lithium diisopropylamide (LDA) or a dialkylboron triflate, to generate a conformationally locked Z-enolate. santiago-lab.com The coordination of the metal (lithium or boron) to the carbonyl oxygens fixes the enolate's conformation. santiago-lab.com

Diastereoselective Alkylation : The enolate is then reacted with an electrophile, in this case, an allyl halide like allyl bromide. The bulky substituent on the chiral auxiliary (e.g., an isopropyl group from valine or a benzyl (B1604629) group from phenylalanine) effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite face. harvard.edu This results in a highly diastereoselective alkylation, forming the new stereocenter with a predictable configuration.

Auxiliary Cleavage : The final step is the removal of the chiral auxiliary. This is often achieved by hydrolysis, for example, with lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂), to yield the desired enantiomerically enriched carboxylic acid. nih.gov The valuable chiral auxiliary can often be recovered.

This methodology was successfully used in the asymmetric synthesis of the enantiomers of 2-n-propyl-4-pentynoic acid, a structural analog of the target molecule, demonstrating the power of this approach. nih.gov

Table 1: Asymmetric Synthesis via Evans' Oxazolidinone Auxiliary

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Acylation of Auxiliary | (S)-4-benzyl-2-oxazolidinone, n-BuLi, Pivaloyl Chloride | Chiral N-pivaloyl imide |

| 2 | Enolate Formation | LDA or Bu₂BOTf, Et₃N | Z-enolate |

| 3 | Alkylation | Allyl Bromide | Diastereomerically enriched N-acylated product |

Chiral Auxiliary-Mediated Syntheses

Mechanism of Enolate Alkylation and Stereochemical Control

The alkylation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. uwo.caresearchgate.net This process involves the deprotonation of a carbonyl compound to form a nucleophilic enolate, which then attacks an electrophile, such as an alkyl halide, in an SN2 reaction. researchgate.netlibretexts.org The stereochemical outcome of this reaction is highly dependent on the reaction conditions, including the base used, the solvent, and the structure of the starting material and any chiral auxiliaries. uwo.cacaltech.edu

In the context of synthesizing derivatives related to this compound, controlling the stereochemistry at the α-position is crucial. The formation of either the kinetic or thermodynamic enolate can lead to different diastereomeric products. libretexts.org Kinetic enolates are formed faster and are typically favored by using bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures. researchgate.netlibretexts.org Thermodynamic enolates, which are more stable, are favored under conditions that allow for equilibration. libretexts.org

The use of chiral auxiliaries, which are temporarily incorporated into the molecule, provides a powerful method for directing the stereochemical course of the alkylation. uwo.casfu.ca These auxiliaries create a chiral environment that biases the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. After the alkylation, the auxiliary can be removed to yield the desired enantiomerically enriched product. uwo.ca For instance, amino acid-derived oxazolidinones are effective chiral auxiliaries that can be acylated and then deprotonated to form enolates, which undergo highly diastereoselective alkylations. uwo.ca

Catalytic Asymmetric Synthesis (e.g., Cu-catalyzed conjugate additions)

Catalytic asymmetric synthesis provides an efficient and atom-economical approach to chiral molecules. Copper-catalyzed conjugate addition, also known as the Michael addition, is a particularly powerful method for forming carbon-carbon bonds with excellent stereocontrol. nih.govmdpi.com This reaction involves the addition of a nucleophile, often an organometallic reagent, to an α,β-unsaturated carbonyl compound. nih.govmdpi.com

In the synthesis of precursors to compounds like this compound, a copper catalyst, in conjunction with a chiral ligand, can facilitate the enantioselective addition of an alkyl group to a suitable Michael acceptor. nih.govnih.gov The chiral ligand coordinates to the copper center, creating a chiral pocket that directs the approach of the nucleophile to the substrate, resulting in the formation of one enantiomer in excess. nih.govnih.gov

Various chiral ligands, such as those based on phosphoramidites or BINAP, have been successfully employed in Cu-catalyzed conjugate additions to a range of α,β-unsaturated aldehydes, esters, and N-acyloxazolidinones. nih.gov The choice of ligand, copper salt, and reaction conditions is critical for achieving high enantioselectivity and yield. nih.govnih.gov For example, the combination of Cu(OTf)₂ and specific chiral phosphine-based ligands has proven effective for the addition of organozinc reagents to α,β-unsaturated aldehydes. nih.gov

Table 1: Examples of Catalytic Asymmetric Conjugate Additions

| Michael Acceptor | Nucleophile | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Aldehydes | Dialkylzinc Reagents | Cu(OTf)₂ / Chiral Phosphoramidite | Up to 90% | nih.gov |

| α,β-Unsaturated N-Acyloxazolidinones | Dialkylzinc Reagents | Cu(I) triflate / Chiral Triamidophosphane Ligand | Up to >98% | nih.gov |

| Unsaturated tert-Butyl Esters | Arylboronic Acids | Rh-Diene Complexes | 89-94% | organic-chemistry.org |

Diastereoselective Approaches (e.g., for related 2-alkenyl-1,3-dicarbonyl compounds)

Diastereoselective methods are instrumental in synthesizing complex molecules with multiple stereocenters, such as precursors to substituted pentenoic acids. One notable approach involves the synthesis of 2-alkenyl-1,3-dicarbonyl compounds, which are versatile synthetic intermediates. organic-chemistry.orgresearchgate.net

A two-step strategy for accessing these compounds involves an initial Knoevenagel condensation followed by a Michael addition using a higher-order organocuprate. researchgate.net This method has proven to be of general utility for preparing a variety of 2-alkenyl-1,3-dicarbonyl compounds. researchgate.net

Another powerful diastereoselective approach is the indium-catalyzed 2-alkenylation of 1,3-dicarbonyl compounds with unactivated alkynes. organic-chemistry.orgacs.org This reaction proceeds with high efficiency and regioselectivity, tolerating a wide range of functional groups. organic-chemistry.orgacs.org Mechanistic studies suggest a concerted carbometalation pathway. organic-chemistry.org Furthermore, solvent choice can be crucial in controlling the diastereoselectivity of certain cyclization reactions that produce complex carbocyclic structures. nih.gov The construction of two contiguous stereocenters with high stereoselectivity can also be achieved through the Cu-catalyzed enantio- and diastereoselective diarylmethylation of 1,3-dicarbonyl compounds. rsc.org

Functionalization-Driven Synthesis of Derivatives

Synthesis of Nonproteinogenic Amino Acid Scaffolds

Nonproteinogenic amino acids, which are not among the 22 naturally encoded amino acids, are of significant interest in medicinal chemistry and biochemistry. wikipedia.org Derivatives of this compound can serve as valuable precursors for the synthesis of these unique amino acid scaffolds. nih.govmedchemexpress.com

One synthetic route to a protected nonproteinogenic amino acid involves starting from a Garner aldehyde derivative. nih.gov A vinyllithium (B1195746) reagent is added to the aldehyde to produce an allylic alcohol with good diastereoselectivity. nih.gov This alcohol is then converted to a tert-butyl ether, which can be further elaborated through a series of steps, including deprotection and coupling with an Fmoc group, to yield the desired protected amino acid. nih.gov These amino acids can be synthetically modified through methods like amine alkylation and side-chain substitution. wikipedia.org Recent advances also include direct photo-mediated C-H functionalization of proteinogenic amino acid derivatives to generate non-proteinogenic counterparts. mdpi.com

Tandem Oxidative Cyclization–Redox Relay Reactions for Structural Diversification

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient way to build molecular complexity from simple starting materials. acs.org Oxidative cyclization reactions, in particular, can be used to create diverse heterocyclic structures from unsaturated precursors.

For instance, the oxidative halolactonization of γ,δ-unsaturated carboxylic acids like 4-pentenoic acid is a common strategy for producing lactones. acs.orgresearchgate.net This reaction can be catalyzed by enzymes or other catalysts and involves the in situ generation of an electrophilic halogen species. acs.org

Redox-relay reactions, often catalyzed by transition metals like palladium, allow for the functionalization of remote positions in a molecule. acs.org In a redox-relay Heck reaction, for example, a palladium catalyst can "walk" along a carbon chain before inducing a cyclization or coupling event. acs.org This strategy has been used for the stereospecific synthesis of various products from allylic and homoallylic alcohols. acs.org Electrochemical methods are also emerging as a powerful tool for radical-mediated difunctionalization of alkenes, enabling the construction of complex molecular architectures. rsc.org These tandem processes, including photoredox-catalyzed reactions, provide access to a wide range of structurally diverse molecules from derivatives of pentenoic acid. nih.govmdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comrasayanjournal.co.in In the synthesis of this compound and its derivatives, several green chemistry approaches can be applied.

One key principle is the use of catalytic reagents instead of stoichiometric ones, which minimizes waste. rasayanjournal.co.intandfonline.com The catalytic asymmetric methods discussed earlier, such as Cu-catalyzed conjugate additions, align with this principle. nih.gov Another approach is the use of environmentally benign solvents or, ideally, performing reactions under solvent-free conditions. mdpi.comtandfonline.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.comtandfonline.com

Furthermore, designing syntheses with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, is a central tenet of green chemistry. mdpi.com Multicomponent reactions, which combine three or more reactants in a single step to form a product, are excellent examples of atom-economical processes. rasayanjournal.co.in The development of synthetic methods that utilize renewable feedstocks and minimize the production of byproducts is an ongoing goal in the field. acs.orgrasayanjournal.co.in

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2-alkenyl-1,3-dicarbonyl compounds |

| (2R,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-tert-butyl-pent-4-enoic acid |

| D-Garner aldehyde |

| Vinyllithium |

| zinc bromide |

| tert-butyl trichloroacetimidate |

| boron trifluoride etherate |

| (2S,3R)-vinylthreonine |

| (2S)-(E)-2-amino-5-fluoro-pent-3-enoic acid |

| (S)-β2-homoserine 3 |

| (S) and (R)-β3-homocysteine |

| (2R,3R)-methylcysteine |

| FmocCl |

| (4R, 1′R)-4-(1-Hydroxy-allyl)-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |

| tetravinyltin |

| indium(III) trifluoromethanesulfonate |

| 3-Benzylidene-pentane-2,4-dione |

| 2-Isobutyryl-3-phenyl-acrylic acid ethyl ester |

| N-propionyl oxazolidinone |

| (R)-prolinol |

| (R)-BINAP |

| copper thiophenecarboxylate |

| (R)-TolBINAP |

| (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |

| 4-pentenoic acid |

| di-Ph ditelluride |

| Trifluoroacetamide |

| Trichloroacetamide |

| (DHQ)2PHAL |

| 8-phenylmenthol |

| 2,6-di-t-butyl-4-methylphenoxide |

| Carboxyglutamic acid |

| Hydroxyproline |

| Hypusine |

| Pyroglutamic acid |

| thialysine |

| quisqualic acid |

| canavanine |

| caramboxin |

| azetidine-2-carboxylic acid |

| Cephalosporin C |

| α-aminoadipic acid |

| Penicillamine |

| diethyl malonate |

| ethyl acetoacetate |

| sodium ethoxide |

| p-toluenesulphonic acid |

| cerric ammonium (B1175870) nitrate |

| 5-(acridin-9-yl)pentanoic acid |

| tert-butyl 3,3-diarylpropanoates |

| dihydroquinolin-2-ones |

| N-aminopyridinium salt |

| sodium trifluoromethanesulfonate |

| (Z)-alkenamide |

| tert-butyl acrylate |

| benzoquinone |

| Co(OAc)2 |

| vinylbenziodoxolones |

Solvent Selection and Optimization

The choice of solvent is a critical parameter in the synthesis of sterically hindered carboxylic acids and their derivatives, directly impacting reaction rates, yields, and the environmental footprint of the process. For the synthesis of compounds like this compound, where steric hindrance can impede reactivity, solvent optimization is paramount.

Research into the esterification of sterically hindered carboxylic acids, a potential step in the synthesis of the target molecule or its precursors, has highlighted the limitations of common solvents. A study on Steglich-type esterifications found that traditional solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are often employed, despite their environmental, health, and safety (EHS) concerns. rsc.org The optimization of reaction conditions for such transformations has led to the exploration of greener alternatives. For instance, dimethyl carbonate (DMC) has been identified as a more environmentally benign solvent that can provide excellent yields, sometimes outperforming traditional solvents, especially when used in conjunction with specific coupling reagents like Mukaiyama's reagent. rsc.orgenamine.net The use of DMC at either room temperature for extended periods or at elevated temperatures for shorter durations can yield nearly identical results, offering flexibility in process design. rsc.org

The table below summarizes the performance of different solvents in a model esterification reaction, which can serve as a guide for the synthesis of this compound precursors.

Table 1: Solvent Performance in a Model Esterification Reaction

| Solvent | Coupling Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Dimethyl Carbonate (DMC) | Mukaiyama's Reagent | 60 | 3 | ~80 |

| Dimethyl Carbonate (DMC) | Mukaiyama's Reagent | Room Temp | 24 | ~80 |

| Isopropyl Acetate (iPrOAc) | Mukaiyama's Reagent | Room Temp | 24 | 89 |

| Dichloromethane (DCM) | DCC | Not specified | Not specified | Commonly Used |

Data adapted from a study on Steglich-type esterifications. rsc.org

Furthermore, the use of unconventional solvent systems like high-temperature water has been explored for the synthesis of other carboxylic acids. thieme-connect.com While not directly demonstrated for this compound, this approach showcases the potential for water to act as both a solvent and a catalyst at elevated temperatures, eliminating the need for organic solvents and potentially simplifying purification. thieme-connect.com The development of greener solvent protocols, such as the use of limonene (B3431351) for amide bond formation, also provides a conceptual framework for exploring bio-derived solvents in the synthesis of hindered carboxylic acids. researchgate.net

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that aims to maximize the incorporation of all materials used in a chemical process into the final product. For the synthesis of this compound, several modern synthetic methods offer significant advantages in terms of atom economy over classical approaches.

Transition metal-catalyzed allylic alkylation reactions are a powerful tool for the formation of C-C bonds with high atom economy. researchgate.net Specifically, palladium-catalyzed allylic alkylation of enolates or related nucleophiles can be employed to introduce the allyl group, a key fragment of the target molecule. rsc.orgrsc.org These reactions, in contrast to methods requiring pre-functionalized starting materials with leaving groups, can proceed with minimal waste generation. acs.org A particularly atom-economic variation involves the direct use of alkynes, which, in the presence of a palladium catalyst and a carboxylic acid, can be converted to reactive allylmetal species for subsequent functionalization. researchgate.net

Rhodium-catalyzed isomerization/addition reactions of alkynes and allenes present another highly atom-economic route to allylic functionalized structures. sci-hub.se This methodology avoids the stoichiometric waste associated with traditional allylic substitution or oxidation reactions. sci-hub.se

The table below highlights some atom-economic approaches relevant to the synthesis of α-branched, unsaturated carboxylic acids.

Table 2: Atom-Economic Synthetic Strategies

| Reaction Type | Key Features | Relevance to Synthesis |

|---|---|---|

| Palladium-Catalyzed Allylic Alkylation | Direct functionalization of enolates with allyl sources. | Formation of the α-allyl-α-tert-butyl scaffold. rsc.orgrsc.org |

| Rhodium-Catalyzed Hydroalkoxylation/Claisen Rearrangement | Cascade reaction of ynol ethers with allylic alcohols. | Atom-economical construction of γ,δ-unsaturated esters. organic-chemistry.org |

Furthermore, the use of carbon dioxide (CO2) as a C1 feedstock for carboxylation reactions is a burgeoning area of research with significant implications for atom economy and sustainability. anr.fr Nickel-catalyzed reductive carboxylation of allylic alcohols with CO2 can produce β,γ-unsaturated carboxylic acids, which are structurally related to the target molecule. organic-chemistry.org This approach utilizes a renewable and abundant carbon source, drastically improving the atom economy compared to traditional carbonylation methods that may use toxic carbon monoxide. organic-chemistry.org

Catalyst Design for Sustainable Production

The development of sustainable catalytic systems is crucial for the environmentally responsible production of fine chemicals like this compound. Key goals in this area include replacing precious metal catalysts with more abundant and less toxic alternatives, designing recyclable catalysts, and utilizing energy-efficient catalytic processes.

The reliance on noble metal catalysts, particularly palladium, in many C-C bond-forming reactions is a significant sustainability challenge. diva-portal.org Research has increasingly focused on the use of base metals such as iron, nickel, and copper, which are more earth-abundant and have a better environmental profile. diva-portal.org For instance, iron complexes have been developed for the synthesis of allenylboronates, and nickel catalysis is effective for the hydrocarboxylation of alkenes. acs.orgdiva-portal.org These base-metal catalysts offer a more sustainable pathway for key transformations that could be applied to the synthesis of this compound.

Photoredox catalysis, which utilizes light as an energy source, represents another green approach to C-C bond formation. nih.govpreprints.org Dual catalytic systems, for example, combining an acridine (B1665455) photocatalyst with a decatungstate, can enable the homologation of carboxylic acids under mild conditions. rsc.org Such methods could be adapted for the synthesis of the target molecule or its precursors, reducing the reliance on high temperatures and harsh reagents.

The use of renewable resources in catalyst design is also a promising avenue. Lignin, a complex biopolymer, can be used as a support for metal nanoparticles (e.g., palladium), creating heterogeneous catalysts that are easily recoverable and reusable. mdpi.com These lignin-based catalysts have shown efficacy in various C-C bond-forming reactions, including condensations and cross-coupling reactions. mdpi.com

The table below provides an overview of sustainable catalyst designs relevant to the synthesis of this compound.

Table 3: Sustainable Catalyst Design Strategies

| Catalyst Type | Key Features | Potential Application in Synthesis |

|---|---|---|

| Base Metal Catalysts (Fe, Ni, Cu) | Earth-abundant, lower toxicity compared to precious metals. | Replacement for palladium in cross-coupling and carboxylation reactions. acs.orgdiva-portal.org |

| Photocatalysts (e.g., Acridine/Decatungstate) | Utilizes light as an energy source, often enabling reactions under mild conditions. | Radical-based C-C bond formation and functional group interconversions. nih.govrsc.org |

| Lignin-Supported Catalysts | Utilizes a renewable biopolymer as a catalyst support, facilitating catalyst recovery and reuse. | Heterogeneous catalysis for various C-C bond-forming reactions. mdpi.com |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, allowing for a range of transformations. However, the steric bulk imposed by the adjacent tert-butyl group necessitates the use of specific and often milder reaction conditions to achieve high yields.

Esterification and Amidation Reactions

Esterification of sterically hindered carboxylic acids like this compound can be challenging under standard Fischer esterification conditions. More effective methods involve the use of coupling agents to activate the carboxylic acid. The Steglich esterification, for example, is a mild procedure well-suited for converting sterically demanding acids into esters. organic-chemistry.org This reaction typically employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorgsyn.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the desired ester. organic-chemistry.org

Similarly, amidation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. For instance, a common procedure involves activating the carboxylic acid with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with an amine. This two-step process is often effective for creating amide bonds from sterically hindered acids. A general representation of these reactions is shown below.

Table 1: Representative Esterification and Amidation Conditions

| Reaction | Reagents | Product Type | General Applicability |

|---|---|---|---|

| Steglich Esterification | Alcohol, DCC, cat. DMAP | Ester | Effective for sterically hindered acids |

Decarboxylation Pathways

The removal of the carboxyl group from aliphatic carboxylic acids can be accomplished through radical-based methods. The Barton reductive decarboxylation is a well-known example of such a transformation. orgsyn.org This process involves the conversion of the carboxylic acid into a thiohydroxamate ester, which then undergoes radical-mediated cleavage to release carbon dioxide and generate an alkyl radical. orgsyn.org This radical can then be trapped by a hydrogen atom donor to yield the corresponding alkane. orgsyn.org While effective for primary and secondary acids, the decarboxylation of highly hindered tertiary carboxylic acids, such as this compound, may sometimes be complicated by competing side reactions. orgsyn.org Alternative modern methods for the hydrodecarboxylation of aliphatic carboxylic acids have also been developed, some of which proceed under metal- and light-free conditions. acs.org

Acylation and Related Reactions (e.g., Schmidt Reaction, Ugi Reaction, Arndt-Eistert Homologation, Passerini Reaction)

The carboxylic acid functionality of this compound allows it to participate in a variety of powerful multicomponent and homologation reactions.

The Schmidt reaction offers a pathway to convert carboxylic acids into amines with one less carbon atom. wikipedia.orgorganic-chemistry.org The reaction involves treating the carboxylic acid with hydrazoic acid under acidic conditions, which leads to a rearrangement and the expulsion of nitrogen gas and carbon dioxide to furnish the amine. wikipedia.orgbyjus.com

The Ugi four-component reaction is a versatile multicomponent reaction that combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce an α-acylamino carboxamide in a single step. tcichemicals.comorganic-chemistry.orgnih.gov The carboxylic acid component plays a crucial role in activating the intermediate imine and participating in the final rearrangement step. nih.gov

The Arndt-Eistert homologation provides a method for converting a carboxylic acid into its one-carbon extended homolog. organic-chemistry.orgwikipedia.orglibretexts.org The process begins with the conversion of the carboxylic acid to an acid chloride, which is then treated with diazomethane (B1218177) to form a diazoketone. organic-chemistry.orgwikipedia.org Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile like water, an alcohol, or an amine yields the homologous carboxylic acid, ester, or amide, respectively. organic-chemistry.orgnrochemistry.com

The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgwalisongo.ac.id This reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent, with hydrogen bonding playing a key role. wikipedia.orgorganic-chemistry.org

Reactions Involving the Terminal Alkene Moiety

The terminal double bond in this compound is a site of reactivity, primarily undergoing addition reactions.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)

The terminal alkene can readily undergo electrophilic addition with halogens such as chlorine (Cl₂) or bromine (Br₂). This reaction, known as halogenation, typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comleah4sci.com The subsequent backside attack by a halide ion results in the anti-addition of the two halogen atoms across the double bond, yielding a vicinal dihalide. masterorganicchemistry.comleah4sci.com

Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), would also be expected to occur across the terminal double bond. In accordance with Markovnikov's rule, the hydrogen atom would add to the terminal carbon (C5), and the halide would add to the more substituted carbon (C4).

Catalytic Hydrogenation and Reduction Strategies

The terminal double bond of this compound can be saturated via catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. libretexts.orglibretexts.org The reaction is typically a syn-addition, with both hydrogen atoms adding to the same face of the double bond. libretexts.org This process converts the pent-4-enoic acid moiety into a pentanoic acid derivative, leaving the carboxylic acid group intact. It is also noteworthy that certain reducing agents, like borane (B79455) in tetrahydrofuran, can selectively reduce the carboxylic acid group without affecting the alkene double bond. libretexts.org

Table 2: Summary of Reactions at the Terminal Alkene

| Reaction Type | Reagent(s) | Product | Stereochemistry/Regiochemistry |

|---|---|---|---|

| Halogenation | Br₂, Cl₂ | Vicinal Dihalide | Anti-addition |

| Hydrohalogenation | HBr, HCl | 4-Halo-2-tert-butylpentanoic acid | Markovnikov addition |

Cycloaddition Reactions (e.g., [2+2], Diels-Alder)

The terminal alkene functionality in this compound serves as a potential reactant in cycloaddition reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic systems. The reactivity of the double bond is influenced by the electronic nature of the carboxylic acid and the steric hindrance imposed by the adjacent quaternary center.

In the context of [4+2] cycloaddition reactions , also known as Diels-Alder reactions, the terminal alkene of this compound would act as the dienophile. organic-chemistry.orgyoutube.com The reaction involves the concerted interaction of the 2 π-electrons of the dienophile with the 4 π-electrons of a conjugated diene to form a six-membered ring. organic-chemistry.orgyoutube.com The presence of the electron-withdrawing carboxylic acid group, while not directly conjugated to the double bond, can have a modest activating effect on the dienophile. However, for a successful Diels-Alder reaction, the dienophile is typically activated by electron-withdrawing groups directly attached to the double bond. organic-chemistry.org Therefore, this compound is expected to be a moderately reactive dienophile. The reaction would proceed by heating a mixture of the acid with a suitable diene, such as butadiene or cyclopentadiene. The stereochemical outcome of the reaction, particularly with cyclic dienes, would result in the formation of endo and exo products, with the endo product often being the kinetically favored isomer. youtube.com

[2+2] cycloaddition reactions are another possibility for the terminal alkene of this compound. These reactions typically occur under photochemical conditions to form a four-membered ring. researchgate.net The reaction involves the combination of two alkene units. In the case of this compound, this could be a dimerization or a reaction with another alkene. The success of such a reaction would depend on the specific reaction conditions and the nature of the other reacting alkene.

Below is a table summarizing the general aspects of these cycloaddition reactions with respect to this compound.

| Reaction Type | Reactant Role of Acid | Typical Co-reactant | Key Conditions | Expected Product Type |

| Diels-Alder [4+2] | Dienophile | Conjugated Diene (e.g., Butadiene) | Thermal | Substituted Cyclohexene |

| Photochemical [2+2] | Alkene | Another Alkene | UV light | Substituted Cyclobutane |

Heck-type Reactions and Related Olefin Functionalizations

The terminal double bond in this compound is a suitable substrate for various transition-metal-catalyzed olefin functionalization reactions, including Heck-type reactions. These reactions are versatile methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

The Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. In the context of this compound, it would serve as the alkene component. The reaction with an aryl or vinyl halide would lead to the formation of a new carbon-carbon bond at the terminal carbon of the double bond, resulting in a substituted product. The regioselectivity of the addition is generally controlled by the catalyst and reaction conditions.

Other related olefin functionalizations include hydroarylation and hydroalkenylation reactions. For instance, iron-nickel dual catalysis has emerged as a powerful method for the branch-selective hydroarylation of monosubstituted olefins. nih.gov This approach could potentially be applied to this compound to introduce an aryl group at the C4 position. Electrochemical methods also offer a sustainable approach for the oxidative functionalization of olefins, enabling a variety of transformations under mild conditions. rsc.org

The table below outlines potential Heck-type and related functionalization reactions for this compound.

| Reaction Name | Catalyst System | Typical Coupling Partner | Product |

| Heck Reaction | Pd(OAc)₂/phosphine (B1218219) ligand | Aryl halide (e.g., Iodobenzene) | 2-tert-Butyl-5-phenylpent-4-enoic acid |

| Hydroarylation | Fe/Ni dual catalysis | Aryl halide | 2-tert-Butyl-4-arylpentanoic acid |

Metathesis Reactions (e.g., Ring-Closing Metathesis for cyclization)

Olefin metathesis is a powerful and versatile reaction in organic synthesis, enabling the rearrangement of carbon-carbon double bonds. libretexts.org While this compound itself is not a substrate for ring-closing metathesis (RCM) as it is not a diene, it can participate in other forms of metathesis, such as cross-metathesis. organic-chemistry.orgwikipedia.orgru.nl

Cross-metathesis of this compound with another olefin, catalyzed by a ruthenium-based catalyst like the Grubbs or Hoveyda-Grubbs catalysts, would lead to the formation of new, longer-chain unsaturated carboxylic acids. nih.gov The outcome of the reaction depends on the nature of the cross-partner and the reaction conditions. The reaction is typically driven by the formation of a volatile byproduct, such as ethylene.

For ring-closing metathesis to occur, this compound would first need to be converted into a diene. This could be achieved, for example, by esterification with an unsaturated alcohol like allyl alcohol, followed by RCM of the resulting diene ester. This would lead to the formation of a cyclic ester (lactone). The size of the resulting ring would depend on the length of the tether connecting the two double bonds. organic-chemistry.orgwikipedia.org

The following table illustrates the potential metathesis reactions involving derivatives of this compound.

| Metathesis Type | Substrate | Catalyst | Product Type |

| Cross-Metathesis | This compound + Alkene (R-CH=CH₂) | Grubbs Catalyst | New unsaturated carboxylic acid |

| Ring-Closing Metathesis | Allyl 2-tert-butylpenta-1,4-dienoate | Grubbs Catalyst | Lactone |

Hydrofunctionalization Reactions (e.g., hydroboration)

The terminal alkene of this compound is susceptible to various hydrofunctionalization reactions, where a hydrogen atom and another group are added across the double bond. A prime example is the hydroboration-oxidation reaction . masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com

Hydroboration of this compound with a borane reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium, would result in the anti-Markovnikov addition of water across the double bond. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com This means the hydroxyl group will add to the terminal carbon (C5), and the hydrogen atom will add to the C4 carbon, yielding 2-tert-butyl-5-hydroxypentanoic acid. The reaction is stereospecific, with the hydrogen and hydroxyl groups adding to the same face of the double bond (syn-addition). masterorganicchemistry.commasterorganicchemistry.com The bulky tert-butyl group at the α-position is unlikely to significantly influence the regioselectivity of the addition at the distant double bond.

The table below summarizes the hydroboration-oxidation of this compound.

| Reaction | Reagents | Regioselectivity | Stereoselectivity | Product |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | Syn-addition | 2-tert-Butyl-5-hydroxypentanoic acid |

Oxidative Cleavage and Diol Formation

The double bond in this compound can be cleaved or dihydroxylated using various oxidative reagents.

Oxidative cleavage of the double bond can be achieved using ozonolysis (O₃) followed by a workup. libretexts.org A reductive workup (e.g., with dimethyl sulfide, DMS) would yield 2-tert-butyl-4-oxobutanoic acid and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde to a carboxylic acid, resulting in 2-tert-butyl-4-carboxybutanoic acid.

Diol formation , specifically syn-dihydroxylation, can be accomplished using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄). This reaction would convert the terminal alkene into a vicinal diol, yielding 2-tert-butyl-4,5-dihydroxypentanoic acid. The addition of the two hydroxyl groups occurs on the same side of the double bond.

The following table details these oxidative transformations.

| Reaction | Reagents | Intermediate/Product |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. DMS | 2-tert-Butyl-4-oxobutanoic acid |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | 2-tert-Butyl-4-carboxybutanoic acid |

| Syn-dihydroxylation | OsO₄, NMO | 2-tert-Butyl-4,5-dihydroxypentanoic acid |

Reactions at the Stereocenter and Adjacent Positions

Enolate Chemistry and Alpha-Functionalization

The presence of a carboxylic acid group in this compound allows for the formation of an enolate at the α-position (C2). masterorganicchemistry.comlibretexts.org Enolates are powerful nucleophiles and key intermediates in a variety of bond-forming reactions. masterorganicchemistry.comlibretexts.orgmnstate.edu

The formation of the enolate of this compound requires a strong base to deprotonate the α-carbon. libretexts.org Given the acidity of the carboxylic acid proton, a dianion would be formed upon treatment with two equivalents of a strong base like lithium diisopropylamide (LDA). The first equivalent would deprotonate the carboxylic acid, and the second would deprotonate the α-carbon. libretexts.org

Once formed, this enolate can react with various electrophiles, leading to alpha-functionalization . For example, reaction with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the C2 position. It is important to note that the existing tert-butyl group at the α-position makes this a quaternary center, thus precluding further alkylation at this site if the starting material is indeed this compound. However, if the starting material were, for example, 2-methylpent-4-enoic acid, enolate chemistry would be a viable route for introducing a tert-butyl group or other substituents at the alpha position. wikipedia.org

Halogenation at the α-position can also be achieved via the enolate. mnstate.edu Reaction of the enolate with a halogen source, such as bromine (Br₂), would yield the α-bromo derivative.

The table below summarizes the potential alpha-functionalization reactions for a related substrate, as direct alpha-functionalization of this compound is not possible due to the quaternary center.

| Reaction | Substrate | Reagents | Product |

| Alkylation | 2-Methylpent-4-enoic acid | 1. 2 LDA 2. CH₃I | 2,2-Dimethylpent-4-enoic acid |

| Halogenation | 2-Methylpent-4-enoic acid | 1. 2 LDA 2. Br₂ | 2-Bromo-2-methylpent-4-enoic acid |

Rearrangement Reactions

A rearrangement reaction involves the reorganization of a molecule's carbon skeleton to form a structural isomer of the original molecule. masterorganicchemistry.com Such reactions often proceed through carbocation intermediates, where a group can migrate to a more stable position. masterorganicchemistry.com In the context of this compound, the bulky tert-butyl group at the alpha-position and the terminal alkene offer sites for potential rearrangements, although specific examples in the literature for this exact compound are scarce.

One plausible transformation is the Ireland-Claisen rearrangement . This mdpi.commdpi.com-sigmatropic rearrangement could occur if the carboxylic acid is first converted to its corresponding allylic silyl (B83357) ketene (B1206846) acetal. The reaction involves the concerted reorganization of six electrons, leading to a new γ,δ-unsaturated α-silyloxy acid. nih.gov The stereochemical outcome of such a rearrangement would be significantly influenced by the steric hindrance of the tert-butyl group, which would direct the formation of a specific enolate geometry, likely a (Z)-enolate, that proceeds through a chair-like transition state to achieve high diastereoselectivity. nih.gov

Other classical rearrangements could be envisioned for derivatives of this compound. For instance:

Pinacol-type rearrangements could occur if the double bond were converted to a 1,2-diol. Acid catalysis would then promote the migration of a group to an adjacent carbocation, forming a ketone. libretexts.org

Beckmann, Curtius, or Hofmann rearrangements could be employed if the carboxylic acid were converted to an oxime, acyl azide, or amide, respectively. thermofisher.cn These reactions typically result in the formation of amines or related nitrogen-containing compounds.

Intramolecular Cyclization Tendencies of this compound Derivatives

The bifunctional nature of this compound, containing both a carboxylic acid and a terminal alkene, makes it a prime candidate for intramolecular cyclization reactions. wikipedia.orgchimicatechnoacta.ru

Formation of Lactones and Other Heterocyclic Systems

The most common cyclization for γ,δ-unsaturated acids is lactonization , which leads to the formation of cyclic esters known as lactones. wikipedia.org For this compound, this would typically produce a five-membered γ-lactone. chemicalbook.com

A standard method to achieve this is halolactonization . wikipedia.org In this reaction, the alkene is attacked by a halogen source (e.g., iodine) in an electrophilic addition. The resulting cationic intermediate is then trapped intramolecularly by the carboxylate group, forming the lactone ring. wikipedia.org This process would convert this compound into a 5-(halomethyl)-3-(tert-butyl)dihydrofuran-2(3H)-one.

Beyond lactones, derivatives of the parent acid can form other heterocyclic systems. For example, if the carboxylic acid is converted into an amide or an oxime, intramolecular cyclization can lead to the synthesis of nitrogen-containing heterocycles like pyrrolidines or pyrrolines. researchgate.netmdpi.com

Diastereoselectivity in Cyclization Processes

The steric bulk of the tert-butyl group at the α-position plays a crucial role in controlling the stereochemical outcome of cyclization reactions. During the transition state of lactonization, the molecule adopts a conformation that minimizes steric strain. The large tert-butyl group preferentially occupies a pseudo-equatorial position, which in turn dictates the relative stereochemistry of the newly formed chiral centers.

This steric influence generally results in high diastereoselectivity, favoring the formation of the trans product, where the tert-butyl group and the substituent on the adjacent carbon (derived from the alkene) are on opposite faces of the newly formed ring. acs.org For example, palladium-catalyzed oxidative cyclization reactions of similar unsaturated systems have shown that intramolecular interactions can lead to high levels of diastereoselectivity in the formation of substituted tetrahydrofurans. acs.org

Catalytic Applications in Reactions Utilizing this compound Scaffolds

The reactive handles present in the this compound scaffold—the terminal alkene and the carboxylic acid—allow it to serve as a versatile building block in various metal-catalyzed reactions.

Palladium-Catalyzed Carbonylation and Coupling Reactions

Palladium catalysis offers a powerful toolkit for C-C and C-heteroatom bond formation. The terminal alkene of the this compound scaffold is a suitable substrate for several palladium-catalyzed transformations:

Dehydrogenation : Palladium catalysts, enabled by specific ligands, can perform β,γ-dehydrogenation of free carboxylic acids to create unsaturated products. nih.gov

Cascade Reactions : Palladium(II) catalysts can initiate cascade reactions, such as γ-C(sp³)–H olefination and annulation with alkenes, to construct δ-lactam or lactone derivatives. mdpi.com

Carboamination/Carboetherification : Palladium-catalyzed reactions can achieve the intramolecular carboamination of unsaturated carbamates, leading to the synthesis of functionalized pyrrolidines. umich.edu

Skeletal Rearrangement : In some cases, palladium catalysts can induce the skeletal rearrangement of carboxylic acids to form α,β-unsaturated lactones. scilit.com

Table 1: Selected Palladium-Catalyzed Reactions on Unsaturated Carboxylic Acid Scaffolds

| Reaction Type | Catalyst/Ligand System | Product Type | Reference |

| β,γ-Dehydrogenation | Pd(OAc)₂ / Pyridine-pyridone ligand | β,γ-Unsaturated acid | nih.gov |

| γ-C(sp³)–H Olefination/Annulation | Pd(II) / Ethyl-protected amino acid ligand | Six-membered lactones | mdpi.com |

| Carboamination | Pd(dba)₂ / Ligand | Substituted Pyrrolidines | umich.edu |

Copper-Catalyzed Transformations

Copper catalysts are effective for a range of reactions, including decarboxylative couplings and cyclizations. nih.govresearchgate.net For derivatives of this compound, several copper-catalyzed transformations are relevant:

Decarboxylative Functionalization : Copper-catalyzed decarboxylative reactions of β,γ-unsaturated carboxylic acids allow for regioselective allylic amination, alkylation, and sulfonylation. nih.govresearchgate.net These reactions proceed via radical intermediates and offer a direct way to create diverse allyl-containing structures. nih.govresearchgate.net

Lactonization : Copper catalysts, in combination with an oxidant like Selectfluor, can facilitate the γ-C(sp³)–H lactonization of aliphatic acids. acs.org This provides a direct route to γ-lactones, which are important biological scaffolds. acs.org

Radical Cyclization : Copper can catalyze the group-transfer radical cyclization of γ,δ-unsaturated oxime esters (derived from the parent acid) to form ester-functionalized pyrrolines in a single, atom-economical step. researchgate.net

Table 2: Examples of Copper-Catalyzed Reactions on Unsaturated Acid Derivatives

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |

| Decarboxylative Allylic Amination | Copper Catalyst | β,γ-Unsaturated Carboxylic Acid | Allylic Amine | nih.gov |

| Decarboxylative Sulfonylation | Copper Catalyst / Sulfonyl Chlorides | β,γ-Unsaturated Carboxylic Acid | Allylic Sulfone | nih.gov |

| γ-C(sp³)–H Lactonization | Copper Catalyst / Selectfluor | Aliphatic Carboxylic Acid | γ-Lactone | acs.org |

| Group-Transfer Radical Cyclization | Cu(OAc)₂ | γ,δ-Unsaturated Oxime Ester | Ester-Functionalized Pyrroline | researchgate.net |

Role of Ligand Design in Catalytic Selectivity

The strategic design of ligands is a cornerstone in transition-metal catalysis, exerting profound control over the reactivity and selectivity of chemical transformations. In the context of reactions involving prochiral olefins like this compound, the ligand architecture is paramount for achieving high levels of stereoselectivity. While specific catalytic studies on this compound are not extensively documented, the principles of ligand design can be thoroughly understood by examining analogous transformations, particularly the asymmetric hydrogenation of α-substituted acrylic and other unsaturated carboxylic acids. The choice of ligand directly influences the catalyst's activity and, more critically, the enantioselectivity of the product by creating a specific chiral environment around the metal center.

Research into the asymmetric hydrogenation of α,β-unsaturated carboxylic acids has revealed that the ligand's electronic properties, steric hindrance, and capacity for secondary interactions with the substrate are all critical design elements. nih.govacs.org The development of chiral phosphine ligands, for instance, has been a major focus, as their electronic and steric properties can be finely tuned. wikipedia.org

A compelling illustration of ligand effect is the nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids, which are close structural analogs of this compound. In a study, different P-chiral ligands were screened for the hydrogenation of 2-phenylacrylic acid. The results, summarized in the table below, demonstrate a dramatic variation in conversion and enantiomeric excess (ee) with subtle changes in the ligand structure. The use of the (R,R)-BenzP* ligand, for example, resulted in excellent conversion and a high enantiomeric excess of 96%, whereas the (R,R)-QuinoxP* ligand under the same conditions yielded only moderate conversion and a 76% ee. nih.gov This highlights the sensitivity of the catalytic system to the ligand's architecture.

Table 1: Effect of Ligand on Ni-Catalyzed Asymmetric Hydrogenation of 2-Phenylacrylic Acid nih.gov

| Entry | Ligand | Conversion (%) | ee (%) |

|---|---|---|---|

| 1 | (R,R)-QuinoxP* | 70 | 76 |

| 2 | (R,R)-BenzP* | >99 | 96 |

Reaction Conditions: 2-phenylacrylic acid (0.2 mmol), Ni(OAc)₂·4H₂O (1.0 mol%), Ligand (1.2 mol%), 30 bar H₂, TFE, 50 °C, 24 h.

This strong dependence on the ligand is attributed to the creation of a defined chiral pocket around the nickel center. The ligand's structure dictates how the substrate coordinates to the metal, and the steric interactions between the ligand and the substrate's substituents in the transition state determine the facial selectivity of the hydrogenation. nih.gov

Furthermore, the design of bifunctional ligands that can engage in non-covalent interactions with the substrate has emerged as a powerful strategy. For α,β-unsaturated carboxylic acids, ligands incorporating a basic amine functionality can form an ion-pair with the substrate's carboxylic acid group. nih.govacs.org This interaction helps to lock the substrate into a specific orientation within the catalyst's chiral environment, leading to enhanced enantioselectivity. For instance, ferrocenyl-based bisphosphine ligands containing pendant amine groups have shown high efficacy in the hydrogenation of unsaturated carboxylates by forming such ion-paired intermediates. nih.gov Similarly, the ChenPhos and Wudaphos families of ligands, which feature basic nitrogen atoms, are highly effective for the enantioselective hydrogenation of various α,β-unsaturated acids, underscoring the importance of these secondary interactions in achieving high selectivity. acs.org

In iridium-catalyzed hydrogenations, the ligand also plays a crucial role. Chiral spiro diphosphite ligands, for example, have been shown to control both regioselectivity and enantioselectivity in hydroalkenylation reactions. acs.org DFT calculations in these systems often reveal that specific bulky groups on the ligand are responsible for steering the substrate into a preferred reaction pathway, thereby controlling the stereochemical outcome. acs.org

Overview of Current Research Trajectories Pertaining to Alkenoic Acids

Current research on alkenoic acids is vibrant and multifaceted, with several key areas of focus:

New Synthetic Methods: Chemists are continuously developing novel and more efficient ways to synthesize alkenoic acids, including enantioselective methods to produce specific stereoisomers. researcher.life This includes the development of new catalysts and reaction conditions. rsc.org

Antimicrobial and Biological Activity: Researchers are investigating the biological properties of naturally occurring and synthetic alkenoic acids. For instance, new phenyl alkenoic acids isolated from Streptomyces palmae have shown significant antimicrobial activities. nih.gov

Cyclization Reactions: The development of new methods for the cyclization of alkenoic acids to form lactones and other cyclic compounds is an active area of research. researchgate.netscispace.com These reactions are important for the synthesis of complex natural products and other biologically active molecules. Electrochemical methods are being explored as environmentally friendly alternatives for these transformations. tandfonline.com

Applications in Materials Science and Fragrances: Some α-branched alkanoic and alkenoic acids are being explored for their use as fragrance ingredients. google.com

2 Tert Butylpent 4 Enoic Acid As a Synthetic Intermediate and Building Block

Construction of Complex Molecular Architectures

The inherent functionalities of 2-tert-butylpent-4-enoic acid, namely the carboxylic acid, the terminal double bond, and the stereodirecting tert-butyl group, provide multiple avenues for its application in the assembly of intricate molecular frameworks.

Synthesis of Chiral Compounds

While direct applications of this compound as a chiral reagent are not extensively documented, the closely related pent-4-enoic acid scaffold is a cornerstone in asymmetric synthesis. For instance, derivatives such as (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid are widely employed as building blocks in peptide synthesis. This highlights the potential of the pent-4-enoic acid core in introducing chirality. The bulky tert-butyl group in this compound can act as a powerful stereodirecting group, influencing the stereochemical outcome of reactions at the adjacent chiral center. This steric hindrance can be exploited to achieve high levels of diastereoselectivity in reactions such as alkylations, reductions, and additions, thereby facilitating the synthesis of enantiomerically enriched compounds.

A related compound, (2R)-2-Methylpent-4-enoic acid, has been utilized in the synthesis of the drug Sacubitril as a reagent for introducing a chiral center, further demonstrating the utility of this class of compounds in asymmetric synthesis wikipedia.org. The synthesis of such chiral acids often involves the use of chiral auxiliaries, like oxazolidinones, to control the stereochemistry of alkylation reactions wikipedia.org.

Precursor for Dihydrofuran Synthesis

The γ,δ-unsaturated nature of this compound makes it a suitable precursor for the synthesis of dihydrofuran rings, which are prevalent structural motifs in many natural products and biologically active molecules. The intramolecular cyclization of γ,δ-unsaturated carboxylic acids and their derivatives is a well-established strategy for constructing these five-membered oxygen heterocycles.

This transformation can be achieved through various methods, including acid-catalyzed lactonization. Protonation of the double bond leads to the formation of a carbocation, which is then trapped intramolecularly by the carboxylic acid's hydroxyl group. The bulky tert-butyl group at the α-position can influence the regioselectivity and stereoselectivity of this cyclization, potentially favoring the formation of specific isomers.

Integration into Natural Product Frameworks

Although direct incorporation of the this compound unit into natural products is not prominently reported, its structural features are analogous to motifs found in various natural products. The pent-4-enoic acid backbone is a common substructure, and the tert-butyl group, while less common in nature, provides a lipophilic and sterically demanding feature that can be valuable in mimicking or modifying natural product scaffolds. The versatility of its functional groups allows for its potential use as a fragment in the convergent synthesis of complex natural product analogues.

Derivatization and Analog Synthesis for Structural Exploration

The functional handles of this compound provide ample opportunities for derivatization and the synthesis of analogs, enabling a thorough exploration of its chemical and biological properties.

Design of Bioisosteric Analogs Based on the Carboxylic Acid Moiety

The carboxylic acid group is a critical pharmacophore in many biologically active molecules, but it can also contribute to poor pharmacokinetic properties. Replacing the carboxylic acid with a bioisostere—a functional group with similar physicochemical properties—is a common strategy in drug discovery to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

A variety of bioisosteres for carboxylic acids have been developed, including tetrazoles, sulfonamides, and hydroxamic acids. These groups can mimic the hydrogen bonding and electrostatic interactions of the carboxylic acid while offering different acidity, lipophilicity, and metabolic stability. For example, tetrazoles are known to have a similar pKa to carboxylic acids and can act as effective mimics. The synthesis of such analogs from this compound would involve standard functional group transformations.

Below is an interactive data table summarizing common carboxylic acid bioisosteres and their key properties:

| Bioisostere | pKa Range | Key Features |

| Tetrazole | 4.5 - 5.0 | Similar acidity to carboxylic acids, metabolically stable. |

| Sulfonamide | 9.0 - 10.0 | Less acidic, can improve membrane permeability. |

| Hydroxamic Acid | 8.0 - 9.0 | Can act as a metal chelator, different hydrogen bonding pattern. |

| Acylsulfonamide | 2.0 - 3.0 | More acidic, can form strong interactions. |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 2-Tert-butylpent-4-enoic acid, offering detailed information on its carbon-hydrogen framework and conformational preferences.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping out the covalent and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a distinct correlation pathway from the vinylic protons (H5a, H5b) to H4, and sequentially from H4 to H3, and from H3 to H2. The absence of a cross-peak between the tert-butyl protons and H2 confirms the quaternary nature of the carbon separating them.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This allows for the direct assignment of each carbon atom that bears protons based on the previously established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would include those from the nine equivalent tert-butyl protons to the quaternary tert-butyl carbon, the chiral center carbon (C2), and the carboxylic carbon (C1). The methine proton at C2 would show correlations to the carboxylic carbon (C1) and the methylene (B1212753) carbon at C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the through-space proximity of protons, which is fundamental to conformational analysis. The spatial relationship between the bulky tert-butyl group and the rest of the aliphatic chain can be probed. For instance, NOE cross-peaks between the tert-butyl protons and the H2 and H3 protons would indicate their spatial closeness, helping to define the preferred rotameric conformation around the C2-C(CH₃)₃ bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| 1 (-COOH) | ~10-12 | ~180 | H2 → C1 | - |

| 2 (-CH) | ~2.5 | ~55 | H3 → C2, t-Bu Protons → C2 | t-Bu Protons ↔ H3 |

| 3 (-CH₂) | ~2.3 | ~35 | H2 → C3, H4 → C3 | H2 ↔ H4 |

| 4 (-CH=) | ~5.8 | ~135 | H3 → C4, H5a/b → C4 | H3 ↔ H5a/b |

| 5 (=CH₂) | ~5.1 | ~118 | H4 → C5, H3 → C5 | H4 ↔ H3 |

| t-Butyl (-C(CH₃)₃) | ~1.0 | ~34 (Quaternary C) | t-Bu Protons → C2 | - |

The choice of solvent can significantly influence NMR parameters due to varying solute-solvent interactions, such as hydrogen bonding and magnetic anisotropy effects. The carboxylic acid and vinyl moieties are particularly sensitive to these effects.

In polar protic solvents like methanol-d₄, hydrogen bonding between the solvent and the carboxylic acid group would lead to a significant downfield shift of the acidic proton signal. In contrast, in aprotic, non-polar solvents like benzene-d₆, aromatic solvent-induced shifts (ASIS) can be observed, where protons located in specific regions relative to the benzene (B151609) ring experience shielding or deshielding. The chemical shifts of protons alpha (H2) and beta (H3) to the carboxyl group are expected to show noticeable variations with solvent polarity.

Table 2: Predicted Solvent Effects on Key ¹H Chemical Shifts

| Proton | CDCl₃ (ppm) | DMSO-d₆ (ppm) | Benzene-d₆ (ppm) |

|---|---|---|---|

| -COOH | 11.5 | 12.1 | 11.2 |

| H4 (-CH=) | 5.8 | 5.9 | 5.7 |

| H2 (-CH) | 2.5 | 2.6 | 2.4 |

The rotation around the single bond between the chiral center (C2) and the quaternary carbon of the tert-butyl group is subject to steric hindrance. This restricted rotation creates a rotational energy barrier that can be quantified using dynamic NMR (DNMR) spectroscopy.

At ambient temperature, this rotation is typically fast on the NMR timescale, resulting in a single sharp signal for the nine equivalent protons of the three methyl groups. However, at sufficiently low temperatures, this rotation can be slowed down or "frozen." If the conformation is locked, the three methyl groups may become chemically non-equivalent, leading to the appearance of multiple distinct signals in the ¹³C or ¹H NMR spectrum. By analyzing the spectra at various temperatures, particularly the temperature at which these distinct signals broaden and coalesce into a single peak, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For tert-butyl groups attached to a chiral center, rotational barriers are often in the range of 8-15 kcal/mol. researchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound is dominated by signals from its carboxylic acid, vinyl, and tert-butyl groups.

Carboxylic Acid Group: The O-H stretch gives rise to a very broad and strong absorption band in the IR spectrum, typically centered around 3000 cm⁻¹. The C=O stretching vibration produces a very intense, sharp band around 1710 cm⁻¹.

Vinyl Group: The =C-H stretching vibrations appear just above 3000 cm⁻¹. The C=C stretching vibration is observed in the 1640-1650 cm⁻¹ region; this peak is often weak in the IR spectrum but stronger in the Raman spectrum. Strong out-of-plane =C-H bending vibrations are also characteristic, appearing around 910 and 990 cm⁻¹.

Alkyl and Tert-butyl Groups: C-H stretching vibrations for the aliphatic and tert-butyl groups are found just below 3000 cm⁻¹. Characteristic bending vibrations for the tert-butyl group, often referred to as an "umbrella mode," are expected near 1370 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Weak | Strong, Broad |

| Alkyl/Vinyl C-H | C-H stretch | 2850-2960, 3010-3090 | 2850-2960, 3010-3090 | Medium-Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | 1700-1725 | Very Strong |

| Alkene | C=C stretch | 1640-1650 | 1640-1650 | Weak (IR), Strong (Raman) |

| Tert-butyl | C-H bend (umbrella) | ~1370 | ~1370 | Medium |

A key structural question for this compound is the potential for intramolecular hydrogen bonding between the acidic proton of the carboxyl group and the π-electrons of the carbon-carbon double bond. mdpi.com Such an interaction would lead to the formation of a pseudo-six-membered ring, which would stabilize a specific conformation.

The primary evidence for this interaction in vibrational spectroscopy would be a red-shift (a shift to lower frequency) and broadening of the O-H stretching band compared to a saturated analogue that lacks the double bond. This shift occurs because the hydrogen bond weakens the O-H bond. Concurrently, the C=O stretching frequency might experience a slight blue-shift (a shift to higher frequency) as the intramolecular interaction reduces the extent of intermolecular hydrogen bonding between acid dimers. The presence and strength of this intramolecular interaction can be further investigated by comparing spectra in non-polar solvents (which favor intramolecular bonding) with those in polar, hydrogen-bond-accepting solvents (which disrupt it).

Resonance Raman Studies for Electronic Structure Insights

Resonance Raman (RR) spectroscopy is a powerful technique to probe the electronic structure and vibrational modes of a molecule. For this compound, RR studies would involve exciting the molecule with a laser wavelength that corresponds to one of its electronic transitions. This would selectively enhance the Raman signals of chromophore-associated vibrations.

Theoretical Application to this compound:

Chromophore Identification: The primary chromophore in this compound is the carbon-carbon double bond (C=C) of the pentenoic acid backbone.

Vibrational Enhancement: By tuning the laser to the π-π* electronic transition of the C=C bond, specific vibrational modes associated with this bond, such as its stretching and bending frequencies, would be significantly enhanced.

Electronic Structure Insights: The intensity and pattern of the enhanced Raman bands would provide information about the geometry and electronic distribution of the excited state, offering insights into the nature of the π-orbitals within the molecule.

Due to a lack of specific published research, no experimental Resonance Raman data for this compound can be presented.

Mass Spectrometry for Precise Structural Confirmation

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula.

Expected HRMS Data for this compound:

| Parameter | Expected Value |

| Molecular Formula | C9H16O2 |

| Monoisotopic Mass | 156.11503 Da |

| Calculated m/z (M+H)+ | 157.12231 |

| Calculated m/z (M+Na)+ | 179.10427 |

This data is theoretical and based on the chemical formula. Actual experimental values would confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a spectrum of fragment ions (product ions). This fragmentation pattern provides valuable information about the molecule's structure.

Plausible Fragmentation Pathways for this compound:

The fragmentation of the this compound molecular ion would likely proceed through several key pathways, driven by the presence of the tert-butyl group and the carboxylic acid moiety.

Loss of the tert-butyl group: A common fragmentation for molecules containing a tert-butyl group is the loss of this group as a stable tert-butyl cation or radical, leading to a significant peak at [M-57]+.

Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO2) is a characteristic fragmentation of carboxylic acids, resulting in a fragment ion at [M-44]+.

McLafferty Rearrangement: The presence of a gamma-hydrogen relative to the carbonyl group could potentially lead to a McLafferty rearrangement, although this may be sterically hindered by the tert-butyl group.

Hypothetical MS/MS Fragmentation Data:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

| 157.12 ([M+H]+) | 100.08 | C4H9 (tert-butyl) | [M - C4H9]+ |

| 157.12 ([M+H]+) | 113.10 | CO2 | [M - CO2]+ |

| 157.12 ([M+H]+) | 85.06 | C4H9 + H2O | [M - C4H9 - H2O]+ |

This table represents a hypothetical fragmentation pattern and would require experimental verification.

Ion Mobility Spectrometry for Gas-Phase Conformation

Ion mobility spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. This technique could provide insights into the three-dimensional structure and conformational flexibility of this compound. Different conformers of the molecule would exhibit different drift times through the IMS cell, potentially allowing for their separation and individual analysis. No specific ion mobility data for this compound is currently available in the literature.

X-ray Crystallography of Crystalline Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Solid-State Structural Determination

To date, the crystal structure of this compound has not been reported in crystallographic databases. To perform this analysis, the compound would first need to be crystallized. If the native acid is difficult to crystallize, derivatization to form a crystalline salt or complex could be employed. A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its solid-state conformation and intermolecular interactions, such as hydrogen bonding through the carboxylic acid groups.

Analysis of Intermolecular Interactions and Crystal Packing

No published data is currently available for this compound.

Lack of Publicly Available Research Data for this compound Prevents In-Depth Computational Analysis